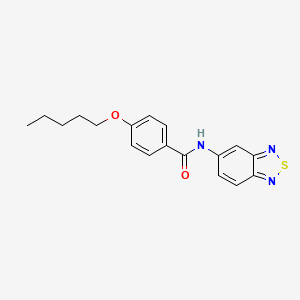
N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The pentyloxy group can be introduced through an etherification reaction. This involves reacting 4-hydroxybenzamide with 1-bromopentane in the presence of a base such as potassium carbonate.
Coupling Reaction:
- The final step involves coupling the benzothiadiazole core with the pentyloxy-substituted benzamide. This can be achieved through a condensation reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
Industrial production of N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide typically involves the following steps:
-
Formation of Benzothiadiazole Core:
- The benzothiadiazole core can be synthesized by the cyclization of o-phenylenediamine with sulfur and an oxidizing agent such as sodium nitrite.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide can undergo oxidation reactions, particularly at the benzothiadiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, especially at the pentyloxy group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or etherified derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electron-accepting properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biology:
Fluorescent Probes: The benzothiadiazole moiety imparts fluorescence properties, making the compound useful as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Anticancer Agents: Research has shown that benzothiadiazole derivatives exhibit anticancer activity by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry:
Dye Sensitizers: The compound is used as a dye sensitizer in dye-sensitized solar cells (DSSCs) due to its strong light absorption and electron transfer capabilities.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors and proteins, leading to altered cellular responses.
Comparison with Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide
Comparison:
- N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which enhances its solubility and electron-donating properties compared to other derivatives.
- N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide has nitro groups that increase its electron-withdrawing capacity, making it more suitable for applications requiring strong electron acceptors.
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide features a phenylacetamide moiety, which may influence its binding affinity to biological targets.
- N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide has a methoxy group that can affect its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-2-3-4-11-23-15-8-5-13(6-9-15)18(22)19-14-7-10-16-17(12-14)21-24-20-16/h5-10,12H,2-4,11H2,1H3,(H,19,22) |
InChI Key |
OOSDONOBSPAYQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















